REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]=[N:8][C:9](=[S:11])[N:10]=1.[Na].Br[C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1>>[N+:19]([C:16]1[S:15][C:14]([S:11][C:9]2[N:10]=[C:6]([C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[NH:7][N:8]=2)=[N:18][CH:17]=1)([O-:21])=[O:20] |^1:11|
|
Name
|
3-(thien-2-yl)-1,2,4-triazole-5-thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1N=NC(N1)=S
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CN=C(S1)SC1=NNC(=N1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |